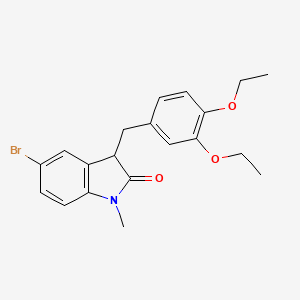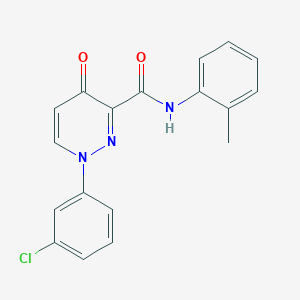![molecular formula C17H15N3O3S B11372255 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11372255.png)
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a thiadiazole ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Analyse Des Réactions Chimiques
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the thiadiazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide include:
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the thiadiazole ring in this compound distinguishes it from other benzamide derivatives, contributing to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15-18-17(24-20-15)19-16(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,19,20,21) |
Clé InChI |
RREUPKXYZDDYSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11372178.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one](/img/structure/B11372198.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11372199.png)
![Butyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11372202.png)
![2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11372212.png)
![5-bromo-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B11372217.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11372220.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B11372226.png)


![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372242.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11372245.png)
![2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11372267.png)
